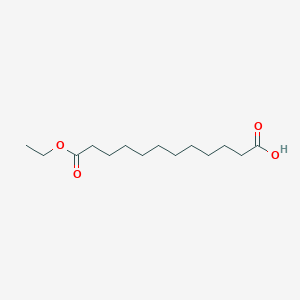

12-Ethoxy-12-oxododecanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 12-ethoxy-12-oxododecanoic acid often involves complex chemical processes. For instance, the synthesis of 12-aminododecanoic acid, a compound that shares structural similarities with 12-ethoxy-12-oxododecanoic acid, has been achieved from vernolic acid. This process includes hydrogenation of vernolic acid to produce 12,13-epoxystearic acid, which is then oxidized to give 12-oxododecanoic acid. The 12-oxododecanoic acid can undergo further reactions to produce derivatives such as 12-aminododecanoic acid through a sequence of chemical transformations (Ayorinde et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds like 12-ethoxy-12-oxododecanoic acid can be complex, involving various functional groups and stereochemistry. Research into related compounds, such as 12-oxo-phytodienoic acid (OPDA), provides insights into the molecular structure of these fatty acids. OPDA, an intermediate in the biosynthesis of jasmonic acid in plants, showcases the importance of molecular configuration in biological processes (Stelmach et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 12-ethoxy-12-oxododecanoic acid derivatives are diverse. For example, the synthesis of various oxododecanoic acids demonstrates the reactivity of these compounds and their potential to undergo transformations leading to products with antitumor and antifungal activities (Kinoshita & Umezawa, 1961). These reactions underline the chemical versatility and potential applicability of 12-ethoxy-12-oxododecanoic acid and its derivatives in developing pharmacologically active compounds.

Physical Properties Analysis

The physical properties of 12-ethoxy-12-oxododecanoic acid, such as melting point, solubility, and phase behavior, are crucial for its applications in material science and chemistry. While specific data on 12-ethoxy-12-oxododecanoic acid may be limited, studies on similar compounds, like 12-oxo-phytodienoic acid, provide valuable insights into their physical behavior, including their interactions in biological systems and their role in plant mechanotransduction (Weiler et al., 1998).

Chemical Properties Analysis

The chemical properties of 12-ethoxy-12-oxododecanoic acid, including reactivity, stability, and interaction with other molecules, play a significant role in its potential applications. Research into related fatty acids and their metabolites, such as the biosynthesis and biological effects of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs), sheds light on the complex chemical interactions and biological pathways in which these compounds are involved (Powell & Rokach, 2015).

Applications De Recherche Scientifique

Synthesis of 12-aminododecanoic acid : This study describes a process for producing 12-oxododecanoic acid oxime, a novel compound that can be used as a raw material in several industrial processes. The process uses vernolic acid, a renewable raw material, and involves hydrogenation to produce 12,13-epoxystearic acid, which is then oxidized to 12-oxododecanoic acid and reacted with hydroxylamine to yield 12-oxododecanoic acid oxime. This oxime can be further reduced to yield 12-aminododecanoic acid, a monomer for nylon-12 (Nwaonicha & Ayorinde, 1961).

Syntheses of 12-aminododecanoic and 11-aminoundecanoic acids from vernolic acid : This paper presents the synthesis of 12-aminododecanoic acid and 11-aminoundecanoic acid from vernolic acid. These acids are monomer precursors for nylon-12 and nylon-11, respectively, and are synthesized through a series of reactions, including the formation of 12-oxododecanoic acid oxime (Ayorinde et al., 1997).

Calibration of the Channel That Determines the ω-Hydroxylation Regiospecificity of Cytochrome P4504A1 : This study investigates the oxidation of 12-iodo-, 12-bromo-, and 12-chlorododecanoic acids by recombinant CYP4A1, which are oxidized to 12-hydroxydodecanoic acid and 12-oxododecanoic acid. The research explores the regiospecificity of fatty acid ω-hydroxylation by CYP4 enzymes, potentially indicating bioconversion applications (He et al., 2005).

Synthesis and in vitro biodegradation of poly(ether-ester) azo polymers designed for colon targeting : This paper discusses the synthesis of poly(ether-ester) azo polymers containing various concentrations of hydroxydodecanoic acid. These polymers were assessed for biodegradation by azoreductase present in the rat caecum, indicating potential applications in biodegradable materials and drug delivery systems (Samyn et al., 1995).

Propriétés

IUPAC Name |

12-ethoxy-12-oxododecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O4/c1-2-18-14(17)12-10-8-6-4-3-5-7-9-11-13(15)16/h2-12H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOPNKODAZUCRH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Ethoxy-12-oxododecanoic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)

![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)